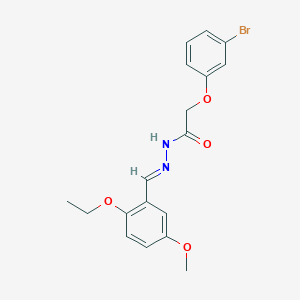![molecular formula C12H16N2O4S B3866405 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B3866405.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
Übersicht
Beschreibung
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as DMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMI is a sulfonyl imidazole derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is thought to involve the inhibition of specific kinases, including the protein kinase CK2. CK2 is a ubiquitous kinase that has been implicated in a range of cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to induce cell death in a variety of cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
In addition to its kinase inhibitory activity, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been found to exhibit a range of other interesting biochemical and physiological effects. For example, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of pH in the body. This suggests that 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole may have potential as a therapeutic agent for conditions such as glaucoma and epilepsy, which are characterized by abnormal pH regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in scientific research is its relatively simple synthesis, which makes it readily accessible to researchers. Additionally, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been extensively studied in vitro and in vivo, providing a wealth of information on its potential applications and mechanisms of action. However, one limitation of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Additionally, further investigation into the potential therapeutic applications of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in conditions such as cancer, glaucoma, and epilepsy is warranted. Finally, the development of new methods for synthesizing and purifying 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole may help to overcome some of the limitations associated with its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been investigated for a range of scientific applications, with particular interest in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in a range of cellular processes, including cell growth, differentiation, and signaling. Abnormal kinase activity has been implicated in a number of diseases, including cancer, making kinase inhibitors an attractive target for therapeutic intervention.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMAZXLCUWCAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chlorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3866322.png)

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B3866335.png)

![2-(2-methoxyphenyl)-1,3-dioxo-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3866343.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3866358.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3866366.png)


![N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide](/img/structure/B3866385.png)
![N'-{[2-(allyloxy)-1-naphthyl]methylene}benzenesulfonohydrazide](/img/structure/B3866392.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)